N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a quinazolinone derivative characterized by a 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl core. Key structural features include:
- A 3,4-dimethoxyphenethyl group attached to the butanamide nitrogen.
- A 2-[(2-furylmethyl)amino]-2-oxoethyl side chain at the quinazolinone N1 position.
- A butanamide linker bridging the quinazolinone and phenethyl moieties.
This compound shares synthetic pathways with structurally related quinazolinones, such as the use of carbodiimide-mediated coupling (e.g., N,N′-carbonyldiimidazole) to form amide bonds, as seen in the synthesis of N-[(2,4-dichlorophenyl)methyl] acetamide derivatives .
Properties
CAS No. |
899916-32-6 |
|---|---|
Molecular Formula |
C29H32N4O7 |
Molecular Weight |
548.596 |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C29H32N4O7/c1-38-24-12-11-20(17-25(24)39-2)13-14-30-26(34)10-5-15-32-28(36)22-8-3-4-9-23(22)33(29(32)37)19-27(35)31-18-21-7-6-16-40-21/h3-4,6-9,11-12,16-17H,5,10,13-15,18-19H2,1-2H3,(H,30,34)(H,31,35) |
InChI Key |
OBKGBNGCJRMRDX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Dimethoxyphenyl Group : This moiety is known for its role in enhancing lipophilicity and biological activity.
- Furylmethylamine : This group is often associated with neuroactive properties.
- Quinazoline Derivative : Quinazolines are recognized for their diverse pharmacological effects, including anticancer and anti-inflammatory activities.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity. For instance, a screening of drug libraries on multicellular spheroids identified compounds similar to this compound as effective in inhibiting tumor growth. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of various kinases involved in cancer cell proliferation.
- Modulation of Gene Expression : The compound may influence the expression of genes related to cell survival and apoptosis.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Anticancer Efficacy :
- Neuroprotective Effects :
Summary of Findings
The biological activity of this compound suggests a promising therapeutic potential in oncology and neurology. The compound’s ability to inhibit cancer cell proliferation and exert neuroprotective effects positions it as an interesting candidate for further research.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Quinazolinone derivatives with butanamide or acetamide substituents exhibit structural diversity primarily in their aromatic and heterocyclic substituents. Below is a comparative analysis:
¹Calculated based on molecular formula.
Key Observations :
- Substituents on the quinazolinone core (e.g., methoxy, nitro, bromo) influence electronic properties and binding interactions.
- The target compound uniquely combines a 3,4-dimethoxyphenethyl group (linked to enhanced blood-brain barrier penetration) and a furan-containing side chain , which may modulate metabolic stability .
Bioactivity and Pharmacological Implications
- Anti-inflammatory Activity : Benzoxazole derivatives with butanamide moieties inhibit LPS-induced inflammation via NF-κB pathway modulation .
- Anticonvulsant Potential: N-[(2,4-dichlorophenyl)methyl] acetamide derivatives show seizure suppression in rodent models .
- Thrombin Receptor Antagonism: Elinogrel (a quinazolinone derivative) acts as a competitive thrombin receptor antagonist, highlighting the scaffold's versatility in cardiovascular drug design .
Structure-Activity Relationship (SAR) :
- Electron-donating groups (e.g., methoxy) on aromatic rings enhance solubility and receptor affinity .
- Heterocyclic side chains (e.g., furan, thiophene) improve metabolic stability compared to purely aliphatic chains .
Molecular Similarity Analysis
Computational studies quantify structural similarities between the target compound and analogs:
- Tanimoto Index : The target compound shares ~0.65–0.72 similarity with N-(4-fluorobenzyl) and 4-(6-bromo) analogs, based on MACCS fingerprints .
- Cosine Scores : Molecular networking clusters the target compound with furan- and methoxy-substituted derivatives (cosine score >0.8), suggesting shared fragmentation patterns .
- QSAR Models: Substituent electronegativity and logP values correlate with bioactivity in hierarchical clustering of quinazolinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
